2-(2-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one
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Overview
Description
2-(2-Chlorobenzyl)-2,7-diazaspiro[45]decan-1-one is a synthetic compound that belongs to the class of diazaspiro compounds These compounds are characterized by their unique spirocyclic structure, which consists of two nitrogen atoms and a spiro-connected ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an amine derivative .
Scientific Research Applications
2-(2-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one involves the inhibition of specific kinases. For instance, it inhibits RIPK1 by binding to its active site, thereby blocking the kinase activity and preventing the activation of the necroptosis pathway. This inhibition can lead to reduced inflammation and cell death in various disease models .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their kinase inhibitory properties.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential kinase inhibitory activity.
Uniqueness
2-(2-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one is unique due to its specific substitution pattern and its potent inhibitory activity against RIPK1. This makes it a valuable compound for further research and development in the field of kinase inhibitors and therapeutic agents .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c16-13-5-2-1-4-12(13)10-18-9-7-15(14(18)19)6-3-8-17-11-15/h1-2,4-5,17H,3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUIMSMUQYRIHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2=O)CC3=CC=CC=C3Cl)CNC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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